1'-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
Description
This compound features a 1,4'-bipiperidine backbone with a carboxamide group at the 4'-position and a 2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl side chain.
Properties
IUPAC Name |
1-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN4O3/c27-20-9-10-22(21(17-20)24(33)19-7-3-1-4-8-19)29-23(32)18-30-15-11-26(12-16-30,25(28)34)31-13-5-2-6-14-31/h1,3-4,7-10,17H,2,5-6,11-16,18H2,(H2,28,34)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUXFTBJUPTJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and it features a bipiperidine backbone with a benzoyl and chlorophenyl substitution. The structural complexity suggests potential interactions with various biological targets, which necessitates an investigation into its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within this chemical class. For instance, derivatives of bipiperidine have shown promising results against various cancer cell lines. A notable study evaluated a structurally related compound's effect on neuroendocrine prostate cancer (NEPC) cells, demonstrating an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating strong antiproliferative activity .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. In vitro studies on similar benzoyl-substituted compounds have demonstrated significant antibacterial and antifungal activities. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, indicating their efficacy in inhibiting bacterial growth .
Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. Research indicates that certain bipiperidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that our compound may also exhibit similar anti-inflammatory effects, warranting further exploration .
The biological mechanisms underlying the activity of this compound may involve:
- Receptor Binding : Interaction with specific receptors such as AT1 receptors has been documented in related compounds, leading to antihypertensive effects.
- Enzyme Inhibition : Inhibition of key enzymes in metabolic pathways can contribute to both anticancer and anti-inflammatory activities.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Observed | Comments |
|---|---|---|
| Bipiperidine with Chlorophenyl | Anticancer (IC50 = 0.47 μM) | Strong antiproliferative effect |
| Benzoyl-substituted derivatives | Antimicrobial (MIC <125 µg/mL) | Effective against Gram-negative bacteria |
Case Studies
One case study involved the synthesis and evaluation of a series of bipiperidine derivatives for their anticancer activity against various cell lines. The results indicated that modifications at specific positions on the bipiperidine ring significantly influenced their potency and selectivity towards cancer cells .
Another study investigated the anti-inflammatory properties of a related compound, demonstrating that it effectively reduced levels of TNF-alpha in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Chemical Reactions Analysis
Formation of the Bipiperidine Core
The bipiperidine structure may be synthesized through a stepwise cyclization of primary amines or via coupling of piperidine derivatives . For example, a similar bipiperidine system in involves a spiro-structure formed through nucleophilic attack and ring closure.
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| Piperidine coupling | Nucleophilic substitution | Halogenated piperidine, amine nucleophile, base (e.g., K₂CO₃) |
| Ring closure | Intramolecular cyclization | Acid catalyst (e.g., HCl), heat |
Installation of the 2-Benzoyl-4-Chlorophenyl Substituent
The substituent is likely attached via nucleophilic aromatic substitution or amide coupling . For example, in , benzamide derivatives are synthesized using amine nucleophiles reacting with activated carbonyls.
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| Amide formation | Activated ester coupling | Benzoyl chloride, amine, base (e.g., Et₃N) |
Structural Analysis and Stability
The compound’s stability is influenced by its amide bonds and piperidine rings . In similar compounds (e.g., ), amide bonds are prone to hydrolysis under acidic conditions but remain stable under basic conditions. The bipiperidine core provides rigidity, reducing conformational flexibility.
Purification and Crystallization
Crystallization methods, such as those described in , may involve anti-solvent addition or cooling-rate control to achieve desired polymorphic forms. For example:
| Method | Conditions | Purpose |
|---|---|---|
| Anti-solvent crystallization | Ethanol as anti-solvent, controlled stirring | Polymorph selection |
| Cooling-rate control | Slow cooling from supersaturated solution | Size-controlled crystals |
Research Findings and Challenges
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Side Chain Impact : The 2-benzoyl-4-chlorophenyl group in the target compound may enhance receptor binding through π-π interactions, similar to the 4-fluorophenyl group in pipamperone .
- Metabolic Stability : Pipamperone’s oxobutyl chain likely improves pharmacokinetics compared to the target compound’s amide linkage, which may be prone to hydrolysis .
- Synthetic Flexibility : The chloroacetyl analog () demonstrates the bipiperidine-carboxamide core’s adaptability for functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
